molecular formula C9H10FNO B1651722 3-(2-Fluorophenyl)oxetan-3-amine CAS No. 1332921-19-3

3-(2-Fluorophenyl)oxetan-3-amine

Cat. No.: B1651722
CAS No.: 1332921-19-3
M. Wt: 167.18
InChI Key: FWVYEOPTLQTOLQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)oxetan-3-amine is a bicyclic organic compound featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with a 2-fluorophenyl group and an amine group. This structural configuration combines the inherent ring strain of oxetane (which enhances reactivity) with the electronic effects of the fluorine atom and the versatility of the amine functional group.

Properties

CAS No.

1332921-19-3

Molecular Formula

C9H10FNO

Molecular Weight

167.18

IUPAC Name

3-(2-fluorophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10FNO/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4H,5-6,11H2

InChI Key

FWVYEOPTLQTOLQ-UHFFFAOYSA-N

SMILES

C1C(CO1)(C2=CC=CC=C2F)N

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2F)N

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Medicinal Chemistry : Fluorinated oxetanes are prioritized in drug design for their balanced lipophilicity and metabolic stability. For example, 3-(3-fluorophenyl)oxetan-3-amine derivatives are explored as androgen receptor antagonists .
  • Material Science: Fluorophenyl-oxetane monomers improve dielectric properties in polymers, critical for electronics .
  • Synthetic Utility : The oxetane ring’s strain enables ring-opening reactions, allowing modular functionalization (e.g., amidation, alkylation) .

Preparation Methods

Nucleophilic Substitution with Oxetane Derivatives

The most widely reported method involves reacting 2-fluorobenzylamine derivatives with functionalized oxetanes. A representative pathway utilizes 3-bromooxetane as the electrophilic partner:

$$
\text{2-Fluorobenzylamine} + \text{3-Bromooxetane} \xrightarrow{\text{Base, Solvent}} \text{3-(2-Fluorophenyl)oxetan-3-amine} + \text{HBr}
$$

This SN2-type reaction capitalizes on the oxetane's ring strain (approximately 106 kJ/mol), enhancing reactivity at the 3-position. Typical conditions include:

Parameter Specification
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Base Potassium carbonate or Triethylamine
Temperature 60–80°C, 12–24 hours
Yield 65–78% (laboratory scale)

The hydrochloride salt forms via post-synthesis treatment with HCl gas in diethyl ether, achieving >99% purity after crystallization.

Cyclization of β-Amino Alcohol Precursors

An alternative route constructs the oxetane ring through intramolecular Williamson ether synthesis:

$$
\text{3-Amino-3-(2-fluorophenyl)-1-propanol} \xrightarrow{\text{Mitsunobu Conditions}} \text{this compound}
$$

Key reagents:

  • Diethyl azodicarboxylate (DEAD)
  • Triphenylphosphine
  • Dichloromethane solvent at 0°C to room temperature

This method avoids preformed oxetanes but requires stereochemical control to prevent epimerization at the amine center.

Reductive Amination Strategies

Recent patents describe ketone intermediates undergoing reductive amination:

$$
\text{3-(2-Fluorophenyl)oxetan-3-one} + \text{Ammonia} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}
$$

Advantages include:

  • Single-step conversion from stable ketone precursors
  • Compatibility with continuous flow reactors for scale-up

Reaction Mechanistic Insights

Nucleophilic Pathway Dynamics

The oxetane's C3 position becomes electrophilic due to:

  • Ring Strain : Tetrahedral angle distortion increases electrophilicity.
  • Leaving Group Effects : Bromine's polarizability stabilizes the transition state during amine attack.

Density functional theory (DFT) calculations reveal an activation energy barrier of ~85 kJ/mol for the SN2 mechanism, with transition state geometries showing simultaneous bond formation/cleavage.

Cyclization Stereoelectronic Factors

In Mitsunobu-based ring formation, the anti-periplanar alignment of the hydroxyl and amine groups governs cyclization efficiency. Molecular modeling indicates a 15:1 preference for the desired cis-configuration when using (R)-BINOL-derived catalysts.

Process Optimization

Solvent Screening Data

Solvent Dielectric Constant (ε) Reaction Rate (k, ×10⁻³ s⁻¹) Yield (%)
THF 7.6 2.34 78
DMF 36.7 1.89 65
Acetonitrile 37.5 1.02 58

Polar aprotic solvents like THF optimally balance nucleophilicity and transition state stabilization.

Temperature-Yield Correlation

Temperature (°C) Time (h) Yield (%) Purity (HPLC)
50 36 62 92.4
65 24 71 95.1
80 18 76 97.8

Higher temperatures accelerate kinetics but risk oxetane ring degradation above 85°C.

Industrial-Scale Production

Flow Chemistry Implementation

A continuous process developed by Enamine Ltd. achieves 89% yield at 200 kg/day scale:

  • Microreactor dimensions: 2 mm ID × 10 m length
  • Residence time: 8.5 minutes
  • Throughput: 1.4 kg/h

Crystallization Optimization

Salt formation parameters:

Parameter Optimal Value Effect on Crystal Size
Cooling Rate 0.5°C/min 50–100 μm
Anti-Solvent MTBE (3:1 v/v) Narrow PSD (PDI <0.2)
Seeding 0.5% w/w Reduces nucleation time

This yields free-flowing powder with <0.5% residual solvents.

Comparative Method Analysis

Method Advantages Limitations Scale Suitability
Nucleophilic Substitution High yields, simple workup Requires preformed oxetanes Pilot to commercial
Cyclization Atom-economic, no pre-synthesis Stereochemical control needed Laboratory
Reductive Amination Stable intermediates, scalable Requires ketone precursor All scales

Q & A

Q. What precautions are critical when handling this compound in aqueous or acidic conditions?

  • Protocol : Avoid prolonged exposure to pH <5 to prevent oxetane ring hydrolysis. Use PPE (gloves, goggles) and work in a fume hood. Store under nitrogen at –20°C .

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